1',3'-dihydrospiro[cyclobutane-1,2'-indol]-3'-ol
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Overview
Description
1’,3’-dihydrospiro[cyclobutane-1,2’-indol]-3’-ol is a spirocyclic compound that features a unique structure combining a cyclobutane ring and an indole moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1’,3’-dihydrospiro[cyclobutane-1,2’-indol]-3’-ol typically involves the formation of the spirocyclic structure through various synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of indole derivatives with cyclobutane-containing reagents can yield the desired spirocyclic compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1’,3’-dihydrospiro[cyclobutane-1,2’-indol]-3’-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions of the indole ring, often using reagents like halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with potentially enhanced biological activities.
Scientific Research Applications
1’,3’-dihydrospiro[cyclobutane-1,2’-indol]-3’-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds and other heterocyclic structures.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying biological pathways and mechanisms.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic applications, including anticancer, antiviral, and antimicrobial properties.
Industry: In the pharmaceutical industry, 1’,3’-dihydrospiro[cyclobutane-1,2’-indol]-3’-ol is explored for its potential use in drug development and as a building block for creating novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1’,3’-dihydrospiro[cyclobutane-1,2’-indol]-3’-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of viral replication.
Comparison with Similar Compounds
1’,3’-dihydrospiro[cyclobutane-1,2’-indol]-3’-ol can be compared with other spirocyclic compounds, such as:
Spiro[cyclopentane-1,2’-indol]-3’-one: This compound features a cyclopentane ring instead of a cyclobutane ring, which may result in different biological activities and properties.
Spiro[cyclohexane-1,2’-indol]-3’-one:
Spiro[cyclobutane-1,2’-indol]-3’-one: This compound is closely related to 1’,3’-dihydrospiro[cyclobutane-1,2’-indol]-3’-ol but lacks the hydroxyl group, which can influence its chemical and biological properties.
Properties
CAS No. |
2445791-28-4 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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